molecular formula C13H19N3S B5705354 4-ethyl-N-phenyl-1-piperazinecarbothioamide

4-ethyl-N-phenyl-1-piperazinecarbothioamide

Cat. No. B5705354
M. Wt: 249.38 g/mol
InChI Key: BHFMQKJHWHYJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-phenyl-1-piperazinecarbothioamide, also known as CTDP-31, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain. In

Scientific Research Applications

4-ethyl-N-phenyl-1-piperazinecarbothioamide has been studied for its potential applications in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. It has been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.

Mechanism of Action

4-ethyl-N-phenyl-1-piperazinecarbothioamide acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the activity of DAT, 4-ethyl-N-phenyl-1-piperazinecarbothioamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-N-phenyl-1-piperazinecarbothioamide has a dose-dependent effect on the concentration of dopamine in the brain. It has also been found to increase the levels of serotonin and norepinephrine in certain brain regions. These effects are thought to be responsible for the antidepressant and anxiolytic properties of 4-ethyl-N-phenyl-1-piperazinecarbothioamide.

Advantages and Limitations for Lab Experiments

One advantage of 4-ethyl-N-phenyl-1-piperazinecarbothioamide is its selectivity for DAT, which reduces the risk of off-target effects. It has also been found to have a low toxicity profile in animal studies. However, its relatively low potency compared to other antidepressant drugs may limit its use in clinical settings.

Future Directions

Future research on 4-ethyl-N-phenyl-1-piperazinecarbothioamide could focus on improving its potency and selectivity for DAT, as well as exploring its potential applications in the treatment of other neurological disorders. Additionally, studies could investigate the long-term effects of 4-ethyl-N-phenyl-1-piperazinecarbothioamide on neurotransmitter systems and behavior. Overall, 4-ethyl-N-phenyl-1-piperazinecarbothioamide shows promise as a potential therapeutic agent for mood disorders, and further research could lead to the development of new treatments with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4-ethyl-N-phenyl-1-piperazinecarbothioamide involves several steps, including the reaction of 4-ethyl-N-phenylpiperazine with carbon disulfide to form 4-ethyl-N-phenylpiperazine-1-carbodithioate. This intermediate is then reacted with thionyl chloride to form 4-ethyl-N-phenyl-1-piperazinecarbothioamide. The final product is obtained through purification and crystallization.

properties

IUPAC Name

4-ethyl-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-2-15-8-10-16(11-9-15)13(17)14-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFMQKJHWHYJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-phenylpiperazine-1-carbothioamide

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